1H-Indole-3-methanol, 1-ethyl-
CAS No.: 110326-14-2
Cat. No.: VC20810478
Molecular Formula: C11H13NO
Molecular Weight: 175.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 110326-14-2 |
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Molecular Formula | C11H13NO |
Molecular Weight | 175.23 g/mol |
IUPAC Name | (1-ethylindol-3-yl)methanol |
Standard InChI | InChI=1S/C11H13NO/c1-2-12-7-9(8-13)10-5-3-4-6-11(10)12/h3-7,13H,2,8H2,1H3 |
Standard InChI Key | STFQPSBXKZSHQS-UHFFFAOYSA-N |
SMILES | CCN1C=C(C2=CC=CC=C21)CO |
Canonical SMILES | CCN1C=C(C2=CC=CC=C21)CO |
Introduction
Chemical Structure and Identity
Molecular Structure and Basic Properties
1H-Indole-3-methanol, 1-ethyl- consists of an indole core with specific functional group substitutions. The indole skeleton contains a benzene ring fused to a pyrrole ring, creating a bicyclic aromatic heterocycle. In this particular compound, an ethyl group (-CH2CH3) is attached to the nitrogen atom at position 1, while a hydroxymethyl group (-CH2OH) is attached at position 3 of the indole ring .
Identification Parameters
The compound is identified through various systematic naming conventions and registry numbers across chemical databases. Its molecular weight is 175.23 g/mol, making it a relatively small organic molecule . The compound's structure was added to the PubChem database in 2006 and was most recently modified in March 2025, indicating ongoing curation of its chemical information .
Identification Parameter | Value |
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PubChem CID | 9877515 |
Molecular Formula | C11H13NO |
Molecular Weight | 175.23 g/mol |
CAS Registry Number | 110326-14-2 |
DSSTox Substance ID | DTXSID10432171 |
Wikidata ID | Q82246227 |
Nomenclature and Structural Representation
Systematic Names and Synonyms
The compound is known by several names in chemical literature and databases. Its IUPAC name is (1-ethylindol-3-yl)methanol, which systematically describes its chemical structure . Alternative names and synonyms include:
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1H-Indole-3-methanol, 1-ethyl- (as listed in many databases)
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(1-ethylindol-3-yl)methanol
Structural Identifiers
For computational and database purposes, the compound is represented by various structural identifiers:
These identifiers provide unique, machine-readable representations of the compound's structure that can be used across different chemical databases and computational chemistry applications.
Physicochemical Properties
Computed Physical and Chemical Properties
Based on computational models, 1H-Indole-3-methanol, 1-ethyl- exhibits several important physicochemical properties that influence its behavior in chemical reactions and biological systems .
Property | Value | Significance |
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XLogP3-AA | 1.4 | Indicates moderate lipophilicity |
Hydrogen Bond Donor Count | 1 | The hydroxyl group can donate a hydrogen bond |
Hydrogen Bond Acceptor Count | 1 | The hydroxyl oxygen can accept a hydrogen bond |
Rotatable Bond Count | 2 | Suggests moderate conformational flexibility |
Topological Polar Surface Area | 25.2 Ų | Relatively small polar surface area |
Heavy Atom Count | 13 | Total number of non-hydrogen atoms |
Complexity | 171 | Measure of structural complexity |
Exact Mass | 175.099714038 Da | Precise molecular mass |
Structural Features Affecting Properties
The 1H-Indole-3-methanol, 1-ethyl- molecule has no defined or undefined stereocenters, containing zero atom stereocenters and zero bond stereocenters . This lack of stereochemistry simplifies its structural analysis and potential synthesis routes.
The compound's moderate lipophilicity (XLogP3-AA value of 1.4) suggests a balance between hydrophilic and hydrophobic properties, potentially allowing it to cross biological membranes while maintaining some water solubility . The presence of both hydrogen bond donor and acceptor sites enables the compound to participate in hydrogen bonding interactions with biological targets or solvents.
Structural Analysis and Reactivity
Functional Group Reactivity
The chemical reactivity of 1H-Indole-3-methanol, 1-ethyl- is primarily determined by its functional groups:
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The hydroxymethyl group (-CH2OH) at position 3 can participate in reactions typical of primary alcohols, including oxidation, esterification, and nucleophilic substitution reactions.
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The indole ring system possesses rich electron density, making it susceptible to electrophilic aromatic substitution reactions, particularly at positions 2 and 5.
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The N-ethyl group modifies the electronic properties of the indole nitrogen compared to non-substituted indoles, potentially affecting the reactivity of the heterocyclic system.
Structural Comparison with Related Compounds
When comparing with similar indole derivatives, the presence of the N-ethyl group in 1H-Indole-3-methanol, 1-ethyl- distinguishes it from compounds with unsubstituted indole nitrogens or those with different N-substituents. This ethyl substitution can affect the compound's lipophilicity, steric properties, and potentially its biological activity .
The compound is structurally related to 1-(Propan-2-yl)-1H-indol-6-yl]methanol, though the latter has the hydroxymethyl group at position 6 rather than position 3, and contains an isopropyl rather than ethyl group at the nitrogen position . These structural differences would likely result in distinct chemical behaviors and potential biological activities.
Analytical Considerations
Identification Methods
For analytical identification and characterization of 1H-Indole-3-methanol, 1-ethyl-, several instrumental methods would be applicable:
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Nuclear Magnetic Resonance (NMR) spectroscopy would be valuable for structural confirmation, with characteristic signals for the indole ring protons, the ethyl group, and the hydroxymethyl group.
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Mass Spectrometry (MS) could provide exact mass determination, with an expected molecular ion peak at m/z 175.1.
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Infrared (IR) spectroscopy would show characteristic absorption bands for the hydroxyl group and the aromatic indole system.
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High-Performance Liquid Chromatography (HPLC) could be used for purity assessment and quantitative analysis.
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